molecular formula C11H10F3NO B6261322 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone CAS No. 73081-88-6

1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B6261322
CAS No.: 73081-88-6
M. Wt: 229.2
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Description

1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

  • 1-(4-Trifluoromethylphenyl)piperidine
  • 1-(4-Trifluoromethylphenyl)ethanol
  • 4-(Trifluoromethyl)phenylhydrazine

Comparison: 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its unique combination of the trifluoromethyl group and the pyrrolidinone ring. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific receptor binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-5-9(6-4-8)15-7-1-2-10(15)16/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCNLNNXQWEWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993841
Record name 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188622-31-3, 73081-88-6
Record name 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188622-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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